2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-methyl-1,3-oxazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKKHHMYXKTDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 5 Methyl 1,3 Oxazol 2 Yl Acetic Acid
Reactions Involving the Acetic Acid Moiety
The acetic acid group is a primary site for derivatization, enabling the synthesis of a variety of functional analogues through well-established carboxylic acid chemistry.
The carboxylic acid functionality of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid readily undergoes esterification and amidation reactions. These transformations are fundamental in modifying the compound's polarity, solubility, and biological interactions.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed semanticscholar.org. A range of esters can be synthesized, from simple alkyl esters to more complex derivatives.
Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) researchgate.net. The oxazole (B20620) core is generally stable under these conditions, allowing for the selective formation of amides. The synthesis of various oxazole carboxamides has been reported in the literature, highlighting the utility of this reaction nih.govresearchgate.net.
| Reaction Type | Reactant | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate | semanticscholar.org |
| Amidation | Primary/Secondary Amine (e.g., Aniline) | Coupling agent (e.g., DCC, EDC) | N-substituted 2-(5-methyl-1,3-oxazol-2-yl)acetamide | researchgate.netnih.gov |
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(5-Methyl-1,3-oxazol-2-yl)ethanol. This transformation typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This reduction expands the synthetic utility of the scaffold, providing an alcohol functional group that can undergo further reactions like etherification or oxidation.
While the oxazole ring itself can be reduced under certain conditions, such as with nickel and aluminum alloy in aqueous potassium hydroxide, the selective reduction of the carboxylic acid is generally achievable under milder conditions that preserve the heterocyclic core tandfonline.com.
Electrophilic and Nucleophilic Substitutions on the Oxazole Ring System
The oxazole ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen and oxygen atoms. However, the presence of electron-donating groups can activate the ring for such substitutions tandfonline.com. For the this compound scaffold, the methyl group at the C5 position acts as a weak electron-donating group. Literature suggests that electrophilic substitution on the oxazole ring, when it occurs, preferentially happens at the C4 or C5 positions . Some sources indicate that the presence of an electron-donating group makes position-5 the primary site for electrophilic attack nih.gov. Reactions like nitration and sulfonation are generally difficult on an unsubstituted oxazole ring .
Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are rare and typically require the presence of a good leaving group, such as a halogen, at the C2 position tandfonline.comnih.gov. In the case of this compound, the C2 position is already substituted with the acetic acid moiety. A nucleophilic attack is most likely to occur at the C2 position due to it being the most electron-deficient carbon atom . However, such reactions often lead to ring cleavage rather than simple substitution . The synthesis of 2-substituted benzoxazoles often involves the activation of a carbonyl group followed by nucleophilic addition and intramolecular cyclization researchgate.net.
Modifications and Functionalization of the Methyl Group at Position 5 of the Oxazole Ring
Direct functionalization of the methyl group at the C5 position of the oxazole ring represents a pathway to introduce further diversity into the molecular structure. While specific literature on the functionalization of the methyl group of this compound is not abundant, general principles of reactivity for methyl groups on heterocyclic rings can be applied.
Potential transformations could include:
Radical Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS), could potentially introduce a halogen atom onto the methyl group, forming a halomethyl derivative. This intermediate could then be used in subsequent nucleophilic substitution reactions.
Condensation Reactions: The protons of the methyl group may be sufficiently acidic to be removed by a strong base, forming a carbanion. This anion could then react with various electrophiles, such as aldehydes or ketones, in condensation reactions to form more complex side chains. For example, condensation with aldehydes could yield styryl-type derivatives.
Introduction of Diverse Substituents to Elaborate the this compound Scaffold
Elaboration of the this compound scaffold can be achieved by synthesizing the ring system with pre-installed substituents. Several synthetic methods allow for the construction of highly functionalized oxazoles.
| Synthetic Method | Description | Potential Application | Reference |
|---|---|---|---|
| Robinson–Gabriel Synthesis | Cyclization and dehydration of an α-acylamino ketone. Allows for variation in substituents at C2 and C5. | Introduce different alkyl or aryl groups at the C2 position instead of the acetic acid moiety. | |
| van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. | Synthesize oxazoles with diverse substituents at the C5 position by starting with a functionalized aldehyde. | semanticscholar.org |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. | If a bromo-substituted oxazole is synthesized, this reaction can be used to introduce various aryl or vinyl groups. | tandfonline.com |
| Base-Mediated Substitution/Ring Expansion | Reaction of 2-acyloxy-2H-azirines with nucleophiles can lead to highly substituted oxazoles. | Provides a route to oxazoles with diverse functional groups at multiple positions. | nih.gov |
These methods provide access to a wide range of oxazole derivatives, which can then be further modified using the reactions described in the previous sections. For instance, a bromo-substituted oxazole could be synthesized and then subjected to a Suzuki-Miyaura coupling to introduce an aryl group, followed by esterification of the acetic acid moiety tandfonline.com.
Exploitation of the Oxazole Ring as a Dienophile in Cycloaddition Reactions (e.g., Diels-Alder)
In the context of Diels-Alder reactions, the oxazole ring predominantly functions as a diene, not a dienophile. The furan-like oxygen atom at position 1 imparts diene character to the ring system . Oxazoles react with various dienophiles, particularly those that are electron-deficient, to form pyridine (B92270) derivatives after the initial cycloadduct undergoes rearrangement and dehydration tandfonline.com. This reactivity is a cornerstone of pyridine synthesis and has been applied in the synthesis of complex molecules like vitamin B6 analogues .
The reaction is facilitated by electron-donating substituents on the oxazole ring and can be catalyzed by Brønsted or Lewis acids, which activate the oxazole towards cycloaddition nih.gov.
For the oxazole ring to act as a dienophile, it would typically require the presence of an exocyclic double bond, which is not present in the this compound scaffold tandfonline.com. Therefore, the primary role of this compound in cycloaddition reactions would be as a diene component.
Ring-Opening and Rearrangement Reactions of Oxazole Derivatives
The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of other acyclic or heterocyclic systems. These transformations are significant as they provide pathways to structurally diverse molecules that may not be accessible through direct synthesis.
Ring-opening of oxazoles can be induced by nucleophilic attack, which in some cases leads to cleavage of the ring instead of substitution. pharmaguideline.com Reductive conditions can also result in the cleavage of the oxazole ring, yielding open-chain products. pharmaguideline.com A key synthetic utility of oxazoles is their ability to be converted into other heterocycles like pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles. tandfonline.com These transformations may proceed through ring-opening followed by recyclization or via a rearrangement mechanism. tandfonline.com
One notable rearrangement reaction involving oxazoles is the Cornforth rearrangement, where 4-acyloxazoles rearrange upon heating to form an isomeric oxazole. Another significant reaction type is cycloaddition. The oxazole ring can act as a diene in Diels-Alder reactions, particularly when electron-donating substituents are present on the ring. pharmaguideline.com The resulting adducts can then be converted into pyridine or furan (B31954) derivatives. pharmaguideline.com
Table 2: Ring-Opening and Rearrangement Reactions of Oxazole and Related Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product(s) | Key Findings |
|---|---|---|---|---|
| Conversion to other Heterocycles | Oxazole | Nucleophilic addition | Pyrrole, Pyrimidine, Pyrazole, etc. | Oxazoles can be transformed into a variety of other heterocyclic systems via ring-opening and recyclization. tandfonline.com |
| Cycloaddition (Diels-Alder) | Oxazole with electron-donating groups | Dienophile (e.g., alkenes, alkynes) | Pyridine or Furan derivatives | The oxazole ring acts as a diene, facilitating the synthesis of other important heterocycles. pharmaguideline.com |
| Isomerization/Rearrangement | 3-Amido-2-phenyl azetidines | Acid catalyst (e.g., Cu(OTf)₂) | 2-Oxazolines | Demonstrates a pathway where a four-membered ring rearranges to a five-membered oxazoline (B21484) ring via ring-opening and SN2 attack. nih.gov |
| Ring Expansion | Aziridines | Alkoxycarbonylketenes (from diazo esters), Microwave heating | 2-(Oxazolin-2-yl)alkanoates | An electrophilic ring expansion of aziridines leads to the formation of oxazoline derivatives without the need for catalysts. beilstein-journals.org |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid |
| Diethyl malonate |
| 2-(Chloromethyl)oxazole |
| 3-Amido-2-phenyl azetidines |
| 2-Oxazolines |
| Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate) |
| Aziridines |
| 2-(Oxazolin-2-yl)alkanoates |
| Pyrrole |
| Pyrimidine |
| Pyrazole |
| Thiazole |
| Imidazole |
| Pyridine |
| Furan |
| 4-Acyloxazoles |
Spectroscopic and Advanced Analytical Characterization Techniques for 2 5 Methyl 1,3 Oxazol 2 Yl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. For 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four different types of protons in the molecule. The carboxylic acid proton would appear as a broad singlet at the far downfield region. The methylene (B1212753) (-CH₂-) protons, being adjacent to both the electron-withdrawing oxazole (B20620) ring and the carboxyl group, would appear as a sharp singlet. The methyl (CH₃-) group attached to the oxazole ring would also produce a singlet, as would the lone proton on the oxazole ring (at position 4).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display all six unique carbon atoms of the molecule. The carbonyl carbon of the acetic acid group would have the largest chemical shift. The three distinct carbons of the oxazole ring (C2, C4, and C5) would appear in the aromatic/heterocyclic region. The methylene and methyl carbons would be found in the upfield aliphatic region. Data from related substituted oxazoles suggest the C-5 carbon would be significantly downfield due to the oxygen and nitrogen attachments. beilstein-journals.org
Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments. An HSQC experiment, for instance, would correlate the signals in the ¹H spectrum to the signals of the directly attached carbons in the ¹³C spectrum, confirming the C-H connectivities.
Predicted NMR Data for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity | Notes |
| -COOH | ¹H NMR | 10.0 - 12.0 | Broad Singlet | Exchangeable with D₂O. |
| Oxazole-H4 | ¹H NMR | ~7.0 | Singlet | Position is sensitive to substitution. |
| -CH₂- | ¹H NMR | ~3.8 | Singlet | Adjacent to oxazole ring and carboxyl group. |
| -CH₃ | ¹H NMR | ~2.4 | Singlet | Attached to the oxazole ring. |
| -C =O | ¹³C NMR | 170 - 175 | - | Carboxylic acid carbonyl. |
| Oxazole-C2 | ¹³C NMR | 160 - 165 | - | Carbon between O and N, attached to side chain. |
| Oxazole-C5 | ¹³C NMR | 148 - 152 | - | Carbon attached to the methyl group. |
| Oxazole-C4 | ¹³C NMR | 120 - 125 | - | Carbon attached to the ring proton. |
| -C H₂- | ¹³C NMR | 30 - 35 | - | Methylene carbon of the acetic acid moiety. |
| -C H₃ | ¹³C NMR | 10 - 15 | - | Methyl group carbon. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight of a compound and providing structural clues through its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion can be readily observed.
For this compound (C₆H₇NO₃), the expected monoisotopic mass is approximately 141.04 Da. nih.gov In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be detected at m/z 142.05. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 140.03. uni.lu
Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Expected losses include the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. Another prominent fragmentation would be the cleavage of the C-C bond between the oxazole ring and the acetic acid methylene group.
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Ionization Mode | Notes |
| [M+H]⁺ | [C₆H₈NO₃]⁺ | 142.05 | ESI+ | Protonated molecular ion. |
| [M-H]⁻ | [C₆H₆NO₃]⁻ | 140.03 | ESI- | Deprotonated molecular ion. |
| [M+H - H₂O]⁺ | [C₆H₆NO₂]⁺ | 124.04 | ESI+ | Fragment from loss of water. |
| [M-H - CO₂]⁻ | [C₅H₆NO]⁻ | 96.04 | ESI- | Fragment from loss of carbon dioxide (decarboxylation). |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The spectrum of this compound would be dominated by the features of its carboxylic acid group. A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded acid. nist.gov A sharp, strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. researchgate.net Vibrations associated with the oxazole ring, such as C=N and C=C stretching, are expected in the 1500-1650 cm⁻¹ region. researchgate.net C-O stretching vibrations from both the ether linkage in the oxazole ring and the carboxylic acid would appear in the 1200-1300 cm⁻¹ fingerprint region. researchgate.net
Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Sharp, Strong |
| Oxazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium |
| Acetic Acid / Oxazole Ring | C-O Stretch | 1200 - 1300 | Medium-Strong |
| Aromatic / Alkyl | C-H Stretch | 2850 - 3100 | Medium-Weak |
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoringnih.govfishersci.ca
Chromatographic techniques are vital for separating the target compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): As a polar, acidic compound, this compound is ideally suited for analysis by Reverse-Phase HPLC (RP-HPLC). jchr.org A typical setup would involve a C8 or C18 stationary phase column. epa.gov The mobile phase would likely be a gradient mixture of an aqueous solvent (often containing a small amount of acid like acetic or formic acid to ensure the analyte remains protonated) and an organic solvent like acetonitrile (B52724) or methanol. epa.govnih.gov The compound's purity would be determined by integrating the area of its corresponding peak, with a purity level above 98% often required for research-grade material. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reactions. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, often with a trace amount of acetic acid to improve spot shape, would be effective. The position of the spot, quantified by its retardation factor (R_f), would help track the consumption of reactants and the formation of the product.
X-Ray Crystallography for Solid-State Structure Determinationbeilstein-journals.orgnih.gov
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure and its arrangement in the solid state. While no crystal structure for this compound is currently in the public domain, such an analysis would yield precise data on bond lengths, bond angles, and torsional angles.
A key feature that would be revealed is the nature of intermolecular interactions. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two separate molecules interact. beilstein-journals.org X-ray analysis would confirm the existence of such a dimer and provide exact measurements of the hydrogen bonds. It would also definitively establish the planarity of the oxazole ring and the conformation of the acetic acid side chain relative to the ring.
Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, providing information about conjugated systems and chromophores within a molecule. The 1,3-oxazole ring constitutes a chromophore. It is expected to exhibit absorption maxima (λ_max) in the ultraviolet region, likely below 250 nm, corresponding to π→π* electronic transitions within the heterocyclic ring system. The exact position and intensity of the absorption can be influenced by the solvent used for the analysis. researchgate.net
Preclinical Biological Evaluation of 2 5 Methyl 1,3 Oxazol 2 Yl Acetic Acid Derivatives
Target Identification and Validation Studies for Active Derivatives
The preclinical evaluation of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid and its derivatives has led to the identification of several promising biological targets. The oxazole (B20620) ring, a key structural motif, facilitates interactions with a wide range of enzymes and receptors through various non-covalent bonds. semanticscholar.orgnih.gov This has guided target identification studies toward specific enzyme families and receptor systems where these interactions can be therapeutically exploited.
Ligand-Receptor Interaction Studies
Research into oxazole-containing compounds has revealed specific interactions with various receptors. For instance, certain derivatives have been assessed for their affinity at adenosine (B11128) A1 and A2A receptors. nih.gov More specific to close structural analogues, a series of isoindolin-1-one (B1195906) derivatives featuring a benzo[d]oxazol-5-yl moiety were identified as positive allosteric modulators (PAMs) of GABA-A receptors (GABAARs). acs.org Unlike typical benzodiazepines that bind at the α/γ interface, these oxazole-containing compounds were found to bind at the β/α interface of the transmembrane domain (TMD) within the α1β2γ2 receptor. acs.org This distinct binding mode suggests a potential to overcome resistance seen with classical benzodiazepine-site modulators. acs.org
In other studies, docking experiments were used to rationalize the activity of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, including a derivative of this compound, against bacterial pathogens. mdpi.com These in silico models help to visualize and predict the binding interactions between the ligand and the active site of its target protein, such as bacterial nitroreductase, guiding further optimization of the derivatives. mdpi.com
Enzymatic Assays and Mechanistic Characterization
Enzymatic assays have been crucial in identifying and characterizing the inhibitory activity of oxazole derivatives against specific enzymes. A notable example is the identification of benzoxazol-5-yl acetic acid derivatives, close structural analogues of the title compound, as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. nih.gov Several compounds in this series demonstrated IC₅₀ values in the nanomolar range against heparanase. nih.gov The mechanism of inhibition for some related heterocyclic compounds has been characterized as competitive. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole, a structurally related compound, was found to be a competitive inhibitor in the enzymatic synthesis of cefazolin, selectively slowing the synthesis reaction without affecting substrate hydrolysis. nih.gov
Furthermore, screening programs have identified oxazolidinone derivatives, which share a similar five-membered heterocyclic core, as a class of potent inhibitors against the coagulation enzyme Factor Xa (FXa). acs.org Lead optimization based on a high-throughput screening hit led to the discovery of compounds with high affinity for FXa, demonstrating the utility of this scaffold in designing enzyme inhibitors. acs.org
Table 1: Heparanase Inhibition by Benzoxazol-5-yl Acetic Acid Derivatives
| Compound | Structure | IC₅₀ (nM) |
| 16e | trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | ~200 |
| Other Derivatives | Various substituted benzoxazol-5-yl acetic acids | 200 - >1000 |
| Data sourced from a study on novel heparanase inhibitors. nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level
Understanding the mechanism of action of this compound derivatives extends to their effects on intracellular processes. These investigations aim to bridge the gap between target engagement and the ultimate cellular response.
Elucidation of Intracellular Signaling Pathways Modulated by Oxazole Derivatives
Derivatives containing an oxazole moiety have been shown to modulate key intracellular signaling pathways involved in cell growth, inflammation, and survival. nih.govnih.gov A significant finding involves celastrol (B190767) derivatives fused with an oxazole ring, which were found to be potent antiosteoporosis agents. acs.org These compounds exert their effect by blocking the RANKL-induced activation of both the NF-κB and MAPK signaling pathways. acs.org The NF-κB and MAPK cascades are central to the differentiation and function of osteoclasts, the cells responsible for bone resorption. nih.govacs.org
The JAK-STAT pathway, another critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus to initiate gene transcription, is also a potential target for therapeutic intervention. nih.govaxonmedchem.com Furthermore, Ca²⁺ signaling, which regulates a multitude of cellular processes including proliferation and migration, can be modulated by various compounds, and its dysregulation is a feature of many diseases. nih.gov The ability of oxazole derivatives to interfere with these fundamental pathways underscores their therapeutic potential.
Table 2: Inhibition of Osteoclast Differentiation by Oxazole-Fused Celastrol Derivatives
| Compound | Description | IC₅₀ (µM) |
| 14 | Oxazole fused to Pristimerin A-ring | 1.15 |
| 14a-14m | Derivatives with various groups on the oxazole substituent | 1.62 - 10.60 |
| IC₅₀ values represent the quantification of inhibition of RANKL-induced TRAP activity in RAW264.7 cells. Data sourced from a study on antiosteoporosis agents. acs.org |
Analysis of Molecular Interactions with Biological Macromolecules
The biological activity of oxazole derivatives is fundamentally determined by their molecular interactions with macromolecules. semanticscholar.org For the isoindolin-1-one derivatives acting as GABAAR modulators, structural studies revealed that the benzo[d]oxazol-5-yl group extends toward the α1M2 helix of the receptor, forming a crucial hydrophobic interaction with the amino acid residue α1L269. acs.org This specific interaction is critical for the potentiation effects observed with this series of compounds. acs.org
Beyond receptor proteins, other studies have examined the interactions of oxazole-containing metal complexes with different biological macromolecules. For instance, a ruthenium complex containing an oxazole ligand, NAOX (Na trans-RuCl₄(DMSO)oxazole), was studied for its molecular interactions within isolated mammalian nuclei, highlighting the ability of such compounds to engage with nuclear components. nih.gov These interactions are vital for the chemotherapeutic effects of certain metal-based drugs. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR investigations have provided valuable insights into how different structural modifications influence biological activity. semanticscholar.org The substitution pattern on the oxazole ring is known to be pivotal in determining the compound's biological effects. nih.gov
In the development of heparanase inhibitors based on the benzoxazol-5-yl acetic acid scaffold, various substitutions were explored to improve potency and pharmacokinetic properties. nih.gov Similarly, for a series of (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides, which are structurally related, SAR analysis revealed that the nature of the substituent on the benzenesulfonamide (B165840) ring and its position relative to the oxadiazole ring significantly impacted anticancer activity. nih.gov
SAR studies on celastrol derivatives fused with an oxazole ring showed that further substitution on the oxazole ring was generally detrimental to their inhibitory activity against osteoclastogenesis. acs.org As shown in Table 2, the parent oxazole-fused compound (14) had an IC₅₀ of 1.15 µM, while derivatives with additional groups on the oxazole ring (14a–14m) were less potent, with IC₅₀ values ranging from 1.62 to 10.60 µM. acs.org
In the case of GABAAR modulators, SAR exploration around an isoindolin-1-one scaffold led to the synthesis of various benzoheterocycle derivatives. acs.org Compounds featuring 1H-indazol-6-yl, 1H-indazol-5-yl, benzo[d]oxazol-5-yl, and benzo[d]isoxazol-5-yl moieties were prepared and evaluated, demonstrating that the nature of the heterocyclic ring system is a key determinant of activity. acs.orgacs.org
Table 3: SAR of Isoindolin-1-one Benzoheterocycle Derivatives as GABAAR Modulators
| Compound No. | Heterocyclic Moiety | α1β2γ2 EC₅₀ (µM) |
| 60 | 1H-indazol-6-yl | 0.22 |
| 61 | 1H-indazol-5-yl | 1.11 |
| 62 | benzo[d]oxazol-5-yl | 0.38 |
| 63 | benzo[d]isoxazol-5-yl | 0.44 |
| EC₅₀ values represent the median effective concentration for GABAAR potentiation. Data sourced from a study on novel antiepileptic agents. acs.org |
Impact of Substituent Variations on Biological Responses at C-2 and C-4 Positions
There is currently no publicly available research detailing the impact of varying substituents at the C-2 and C-4 positions of the oxazole ring on the biological responses of this compound derivatives. Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, systematically modifying a lead compound's chemical structure to identify key features responsible for its biological activity. Such studies for this class of compounds would typically involve synthesizing analogs with different chemical groups at these positions and evaluating their effects in relevant biological assays. This information is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
General principles from medicinal chemistry suggest that modifications to the heterocyclic core can significantly influence a molecule's interaction with biological targets. For instance, studies on other oxazole-containing compounds have shown that the nature of substituents can affect their antimicrobial, anti-inflammatory, or anticancer activities. d-nb.inforesearchgate.net However, without specific data on this compound derivatives, any discussion remains speculative.
Influence of the Acetic Acid Moiety on Biological Activity
The role of the acetic acid moiety in the biological activity of this compound derivatives has not been specifically elucidated in the available literature. The carboxylic acid group is a common feature in many biologically active molecules, often serving as a key pharmacophore that can interact with biological targets through hydrogen bonding or ionic interactions. It can also significantly influence a compound's solubility, a critical factor for drug absorption and distribution.
In the context of other therapeutic agents, the conversion of a carboxylic acid to an ester or amide can serve as a prodrug strategy to improve cell permeability and oral bioavailability. dntb.gov.uamdpi.com Conversely, the presence of the free acid can be essential for activity, as seen in many non-steroidal anti-inflammatory drugs (NSAIDs). Without experimental data, the precise contribution of the acetic acid portion of this compound to its potential biological effects is unknown.
Conformational Analysis and its Relation to Biological Effects
No conformational analysis studies for this compound and its derivatives are reported in the scientific literature. Conformational analysis investigates the three-dimensional shape of a molecule and the different spatial arrangements (conformations) it can adopt. This is critical for understanding how a molecule binds to its biological target, as the specific conformation often dictates the strength and specificity of the interaction.
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are typically employed for these analyses. For example, the relative orientation of the oxazole ring and the acetic acid side chain would be of significant interest, as it would determine how the molecule presents its functional groups to a receptor or enzyme active site. The lack of such data precludes any detailed discussion on the structure-activity relationship from a three-dimensional perspective.
Pharmacological Research in Preclinical Animal Models (Excluding Clinical Human Trial Data)
In vivo Efficacy Studies in Disease Models (focused on mechanistic understanding)
A search of the available scientific literature did not yield any in vivo efficacy studies for this compound or its derivatives in animal models of disease. Such studies are a critical step in preclinical drug development, providing the first indication of a compound's potential therapeutic effect in a living organism. These studies are typically designed to not only assess efficacy but also to gain insights into the compound's mechanism of action. For any given therapeutic area, a relevant animal model would be chosen to test the compound's ability to alter the course of the disease. The absence of this information means that the potential therapeutic applications of this compound class remain unevaluated in a preclinical setting.
Pharmacodynamic Evaluation in Animal Systems
There is no information available regarding the pharmacodynamic evaluation of this compound derivatives in animal systems. Pharmacodynamics is the study of what a drug does to the body, including the biochemical and physiological effects of the drug and its mechanism of action. In preclinical animal studies, this would involve measuring the drug's effect on specific biomarkers or physiological parameters over time. This data is essential for establishing a dose-response relationship and for understanding the link between drug concentration and its pharmacological effect. Without such studies, the biological effects and mechanism of action of this compound in a whole-animal system are unknown.
Computational Chemistry and Molecular Modeling Studies of 2 5 Methyl 1,3 Oxazol 2 Yl Acetic Acid and Its Derivatives
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. Based on the principles of quantum mechanics, these methods can accurately predict a molecule's electronic structure, which in turn governs its geometry, stability, and reactivity. For 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid, QM methods like Density Functional Theory (DFT) are employed to elucidate key electronic characteristics.
Detailed research findings indicate that such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential (ESP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The ESP map reveals the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. For instance, the carboxylic acid group is a key site for hydrogen bonding and deprotonation, a feature that QM calculations can quantify with high precision. Studies on similar carboxylic acids have shown that the syn conformation is typically the preferred energetic state, a factor that is crucial for accurate modeling. bohrium.comamazonaws.com
Table 1: Hypothetical Quantum Mechanical Properties of this compound This table presents illustrative data based on typical QM calculations for similar small organic molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability; a larger gap implies higher stability. |
| Dipole Moment | 3.1 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |
| Electrostatic Potential (Oxygen of C=O) | -55 kcal/mol | Predicts regions of negative charge, indicating sites for hydrogen bond accepting. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the specific interactions that confer binding affinity. researchgate.net
For this compound and its derivatives, docking simulations can predict how these compounds might bind to the active site of a target protein. The process involves placing the ligand in various conformations within the binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov The results can reveal key interactions, such as hydrogen bonds between the ligand's carboxylic acid group and polar residues in the receptor, or hydrophobic interactions involving the methyl and oxazole (B20620) groups. These insights are invaluable for optimizing the ligand's structure to improve potency and selectivity.
Table 2: Illustrative Molecular Docking Results for this compound This table shows a hypothetical docking scenario against a generic protein kinase.
| Parameter | Result | Details |
|---|---|---|
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | A common target in oncology research. |
| Binding Energy (Score) | -7.5 kcal/mol | A negative value indicating a favorable binding interaction. |
| Key Hydrogen Bonds | Lys33, Asp145 | The carboxylic acid group of the ligand forms H-bonds with backbone and side-chain residues. |
| Hydrophobic Interactions | Ile10, Val18, Leu134 | The methyl group and oxazole ring fit into a hydrophobic pocket of the active site. |
| Predicted Pose | The acetic acid moiety points towards the solvent-exposed region, while the oxazole ring is buried deeper in the binding cleft. | This orientation satisfies key pharmacophoric requirements for binding. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov
To develop a QSAR model for derivatives of this compound, a training set of compounds with known biological activities (e.g., IC50 values) is required. nih.govresearchgate.net For each compound, a set of molecular descriptors—such as lipophilicity (LogP), molecular weight, polar surface area, and various electronic and topological indices—is calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that links these descriptors to the observed activity. researchgate.net A robust QSAR model can guide the design of new derivatives with enhanced potency.
Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives This table provides an example dataset for building a QSAR model.
| Compound Derivative | LogP (Descriptor 1) | Polar Surface Area (Ų) (Descriptor 2) | Experimental pIC50 (Activity) |
|---|---|---|---|
| Parent Compound | 1.2 | 63.3 | 5.8 |
| Ethyl Ester Derivative | 1.9 | 54.1 | 5.5 |
| 4-Fluoro Derivative | 1.4 | 63.3 | 6.1 |
| Amide Derivative | 0.8 | 86.5 | 6.3 |
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. semanticscholar.org Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex. nih.govijper.org This model serves as a 3D query for virtual screening, a process that rapidly searches large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.gov
For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the hydroxyl proton), a negative ionizable feature (the carboxylate group), and a hydrophobic center (the methyl group/oxazole ring). This model can then be used to filter databases containing millions of compounds, significantly narrowing the field of candidates for further investigation through more computationally intensive methods like molecular docking. ias.ac.in
Table 4: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Molecular Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen, Oxazole Nitrogen | Accepts hydrogen bonds from receptor residues (e.g., Lys, Arg). |
| Hydrogen Bond Donor (HBD) | Carboxylic Acid Hydroxyl | Donates a hydrogen bond to receptor residues (e.g., Asp, Glu). |
| Negative Ionizable Area (NIA) | Carboxylic Acid | Forms ionic interactions or strong hydrogen bonds upon deprotonation. |
| Hydrophobic Region (HY) | Methyl Group, Oxazole Ring | Engages in van der Waals interactions within hydrophobic pockets of the target. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of a docked complex, analyze the conformational flexibility of the ligand and protein, and calculate binding free energies. acs.orgnih.gov
Table 5: Goals and Outputs of an MD Simulation for a Protein-Ligand Complex
| Simulation Goal | Key Metric / Analysis | Interpretation |
|---|---|---|
| Assess Complex Stability | Root-Mean-Square Deviation (RMSD) | A stable, low RMSD value over time suggests a stable binding pose. |
| Analyze Flexibility | Root-Mean-Square Fluctuation (RMSF) | Identifies flexible or rigid regions of the protein and ligand upon binding. |
| Characterize Interactions | Hydrogen Bond Analysis | Tracks the formation and lifetime of specific hydrogen bonds throughout the simulation. |
| Estimate Binding Energy | MM/PBSA or MM/GBSA | A more accurate estimation of binding free energy by averaging over multiple conformations. |
De Novo Design Strategies for Novel Derivatives
De novo design refers to computational strategies that aim to build novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a receptor's binding site. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design can generate entirely new chemical entities optimized for a specific target.
Starting with a scaffold like this compound placed in a binding site, a de novo design algorithm could explore various chemical modifications. For example, it might suggest growing the molecule to fill an unoccupied hydrophobic pocket, replacing the methyl group with a different substituent to enhance interactions, or altering the linker between the oxazole and carboxylic acid to optimize geometry. The generated structures are then scored based on their predicted binding affinity and chemical feasibility, providing innovative ideas for the next generation of derivatives. nih.gov This approach leverages the structural information from docking and MD simulations to creatively explore new chemical space.
Applications As a Synthetic Building Block in Academic Research
Role of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid in the Synthesis of Complex Heterocyclic Compounds
The 1,3-oxazole core is a common motif in numerous biologically active compounds and natural products. The acetic acid side chain of this compound provides a convenient handle for further chemical transformations, enabling its use in the construction of more elaborate heterocyclic systems. organic-chemistry.orgchemscene.com
While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the general reactivity of oxazolones (cyclic tautomers of N-acylamino acids) and related oxazole (B20620) derivatives is well-established. iosrjournals.org For instance, the carboxylic acid group can be readily converted into an amide, ester, or ketone, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. One can envision a scenario where the acetic acid is coupled with a suitably functionalized amine or alcohol, followed by a cyclization reaction to forge a new ring onto the oxazole core.
The oxazole ring itself can participate in various cycloaddition reactions, further expanding its synthetic utility. The strategic placement of the methyl group at the 5-position can influence the regioselectivity of these reactions.
A general strategy for the synthesis of related 1,3-oxazoles involves the cyclization of N-acyl-α-amino ketones. mdpi.com This highlights the importance of the core oxazole structure as a stable scaffold for further functionalization. The synthesis of various 2,5-disubstituted oxazoles has been achieved through methods such as the gold(I)-catalyzed reaction of propargylic amides. organic-chemistry.org
Table 1: Potential Reactions for Heterocycle Synthesis
| Starting Material | Reagent | Potential Product Type |
|---|---|---|
| This compound | Amine, Coupling Agent | Amide-functionalized oxazole |
| This compound | Alcohol, Acid Catalyst | Ester-functionalized oxazole |
| Amide derivative | Dehydrating Agent | Fused bicyclic heterocycle |
Utilization in the Preparation of Peptide Mimetics and Amino Acid Derivatives
The structural resemblance of this compound to an amino acid, with the oxazole ring acting as a stable, conformationally restricted replacement for a peptide bond or an amino acid side chain, suggests its potential application in the design of peptide mimetics. Peptidomimetics are crucial in medicinal chemistry as they often exhibit improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.
The carboxylic acid functionality allows for its incorporation into a peptide chain using standard peptide coupling techniques. The resulting modified peptide would feature the 5-methyl-1,3-oxazole moiety, which could enforce a specific three-dimensional structure and potentially enhance binding to a biological target.
Furthermore, the acetic acid portion can be elaborated to generate novel, non-proteinogenic amino acid derivatives. For example, α-halogenation of the acetic acid followed by nucleophilic substitution with an azide (B81097) and subsequent reduction would yield a β-amino acid derivative containing the 5-methyl-1,3-oxazole core. Such derivatives are of significant interest in the development of novel pharmaceuticals and as tools for studying protein structure and function.
Integration into Natural Product Synthesis Efforts
While no direct applications of this compound in the total synthesis of natural products have been reported in the reviewed literature, the oxazole ring is a key structural component of many natural products with potent biological activities. Therefore, this compound represents a potential starting material or key intermediate in the synthesis of such molecules. The synthesis of complex natural products often relies on a convergent approach where key fragments are synthesized separately and then coupled together. This compound could serve as a readily available oxazole-containing fragment.
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The 5-methyl-1,3-oxazole scaffold can be found in molecules designed as specific inhibitors or modulators of biological processes. For instance, derivatives of benzoxazol-5-yl acetic acid have been identified as heparanase inhibitors. acs.org
This compound can be functionalized with reporter groups such as fluorophores, biotin, or photo-crosslinkers to generate chemical probes. The carboxylic acid provides a convenient point of attachment for these functionalities via amide or ester linkages. Such probes could be used to identify the protein targets of oxazole-containing bioactive molecules or to visualize their distribution within cells. The development of novel positive allosteric modulators for GABA-A receptors has included benzo[d]oxazol-5-yl derivatives, showcasing the utility of the oxazole core in neuroscience research. acs.org
Emerging Research Perspectives and Future Directions for 2 5 Methyl 1,3 Oxazol 2 Yl Acetic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylamino-ketones, and the van Leusen reaction, which uses tosylmethylisocyanide (TosMIC). nih.govcbijournal.com While effective, these classical routes can sometimes require harsh conditions or produce significant waste. Future research concerning the synthesis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid and its analogues is increasingly focused on novel, sustainable, and efficient methodologies.
Green chemistry principles are at the forefront of this evolution, emphasizing the use of less hazardous reagents, renewable feedstocks, and environmentally benign solvents like water or ionic liquids. nih.govresearchgate.net Recent advancements in oxazole synthesis that could be applied to this specific compound include:
Photocatalysis: Visible-light photocatalysis using ruthenium or other catalysts allows for the synthesis of oxazoles from simple starting materials at room temperature, offering a milder and more energy-efficient alternative. organic-chemistry.org
Electrosynthesis: Electro-oxidative reactions provide a pathway to form the oxazole ring without the need for chemical oxidants, reducing waste and improving the atom economy of the process. organic-chemistry.org
Catalyst Innovation: The development of novel catalysts, such as those based on copper, gold, or indium(III) chloride, facilitates new reaction pathways under mild conditions. organic-chemistry.orgtandfonline.comresearchgate.net Furthermore, the use of recoverable nanocatalysts, like palladium stabilized on magnetic nanoparticles, aligns with green chemistry goals by simplifying purification and allowing for catalyst reuse. nanomaterchem.com
Biocatalysis: The use of natural catalysts, such as clays, can promote the condensation reactions required for oxazole formation in an environmentally friendly manner. tandfonline.com
These modern approaches promise to make the synthesis of this compound and its derivatives more efficient, cost-effective, and sustainable.
Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives
| Method | Description | Advantages | Key Research Findings |
|---|---|---|---|
| Robinson-Gabriel Synthesis | Classical method involving the cyclodehydration of 2-acylamino ketones. | Well-established and versatile. | Can have low yields, which may be improved with agents like polyphosphoric acid. cbijournal.comresearchgate.net |
| van Leusen Reaction | Reaction of an aldehyde with tosylmethylisocyanide (TosMIC) to form the oxazole ring. | Good for 5-substituted oxazoles; odorless and stable reagent. nih.govresearchgate.net | Can be adapted to greener solvents like water or ionic liquids. nih.gov |
| Visible-Light Photocatalysis | Uses light energy and a photocatalyst to drive the cyclization reaction. | Mild conditions (room temperature), high efficiency, sustainable. organic-chemistry.org | Enables the use of readily available starting materials like α-bromoketones and benzylamines. organic-chemistry.org |
| Nanocatalysis | Employs catalysts on the nanoscale, such as palladium on magnetic nanoparticles. | High activity, easy to separate and reuse the catalyst, green solvent compatibility (e.g., ethanol). nanomaterchem.com | Demonstrates high efficiency in coupling reactions to form the oxazole core. nanomaterchem.com |
| CO₂/Photoredox Co-catalysis | Tandem oxidative cyclization using carbon dioxide and a photoredox catalyst. | Sustainable approach that avoids transition-metal catalysts and peroxides. organic-chemistry.org | An innovative method for preparing substituted oxazoles. organic-chemistry.org |
Exploration of Uncharted Biological Targets and Pathways for Oxazole Derivatives
Oxazole derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govd-nb.info This diversity suggests that the oxazole scaffold can be tailored to interact with a multitude of biological targets. For a molecule like this compound, future research will likely focus on moving beyond established targets to explore novel biological pathways and mechanisms of action.
Emerging areas of investigation for oxazole-based compounds include:
Metabolic Pathway Modulation: Recent studies have shown that certain 2,4-disubstituted-oxazole derivatives can act as potent hypoglycemic agents, potentially through the activation of the AMPK pathway, a central regulator of cellular energy homeostasis. nih.gov This opens the door to investigating this compound as a modulator of metabolic enzymes and signaling cascades relevant to diabetes, obesity, and related disorders.
Targeted Enzyme Inhibition: Research has identified specific oxazole derivatives that act as inhibitors of enzymes previously not associated with this scaffold. For example, benzoxazol-5-yl acetic acid derivatives have been discovered as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation. nih.gov Similarly, a related oxadiazole compound has been identified as a selective inhibitor of carbonic anhydrase II. rrpharmacology.ru This suggests that screening this compound against diverse enzyme families could reveal novel and potent inhibitors.
Neurological Receptors: The central nervous system presents a rich landscape of potential targets. Recent work on structurally related heterocyclic compounds has led to the discovery of positive allosteric modulators for GABAA receptors, which are crucial for mediating inhibitory neurotransmission. acs.orgacs.org This indicates a potential, though purely theoretical, avenue for designing oxazole-based molecules that could modulate neuronal activity.
Host-Pathogen Interactions: In the fight against antimicrobial resistance, novel strategies are critical. Oxazole derivatives have been designed to target pathogens from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), potentially acting via pathogen-specific enzymes like nitroreductases. mdpi.com
Table 2: Potential Biological Targets for Oxazole-Based Research Compounds
| Target Class | Specific Example(s) | Therapeutic Area | Research Findings |
|---|---|---|---|
| Metabolic Enzymes | AMPK, Carbonic Anhydrase II | Diabetes, Glaucoma | Oxazoles can exhibit hypoglycemic activity via AMPK activation; related heterocycles inhibit carbonic anhydrase. nih.govrrpharmacology.ru |
| Proteases | Heparanase | Oncology, Inflammation | Benzoxazol-5-yl acetic acid derivatives have been identified as heparanase inhibitors. nih.gov |
| Kinases | Tyrosine Kinases | Oncology | The drug mubritinib (B1684479) is a tyrosine kinase inhibitor featuring an oxazole core. nih.gov |
| Ion Channels | GABAA Receptors | Neurology (Epilepsy) | Related isoindolin-1-one (B1195906) derivatives are positive allosteric modulators of GABAA receptors. acs.orgacs.org |
| Bacterial Enzymes | Nitroreductase | Infectious Disease | Nitrofuran-tagged oxazoles show activity against ESKAPE pathogens, suggesting enzyme-specific activation. mdpi.com |
| Nuclear Receptors | Estrogen Receptors | Oncology | Methyl-oxazolomycins have shown selective anti-proliferative activity against estrogen receptor-positive breast cancer cells. nih.gov |
Integration with Advanced Screening Technologies (e.g., High-Throughput Screening)
To efficiently explore the vast biological potential of this compound and its analogues, integration with advanced screening technologies is essential. The oxazole scaffold is considered a valuable "diversity scaffold" for combinatorial chemistry, a strategy that generates large libraries of related compounds for rapid screening. cbijournal.com
Future research will leverage High-Throughput Screening (HTS) to test libraries derived from the this compound core against thousands of potential targets simultaneously. This can be accomplished through:
Cell-Based Assays: Screening for effects on cell viability, proliferation, or specific signaling pathways across panels of cancer cell lines or other disease-relevant cells.
Biochemical Assays: Directly measuring the inhibitory or activating effect of compounds on purified enzymes or receptor-ligand binding.
Genomic and Proteomic Approaches: A cutting-edge strategy known as metabologenomics uses genomic signatures, such as the gene for oxazole cyclase, to screen bacterial libraries for the production of novel oxazole-containing natural products. nih.gov This targeted discovery method allows for the logical and efficient identification of new bioactive molecules. nih.gov
By combining combinatorial synthesis with HTS, researchers can rapidly identify "hit" compounds and establish Structure-Activity Relationships (SAR), which are crucial for optimizing the lead compound's potency and selectivity. semanticscholar.org
Applications in Materials Science and Functional Molecule Development
The utility of the oxazole ring extends beyond biology into the realm of materials science. Oxazoles possess interesting photophysical and photochemical properties that make them candidates for use in advanced functional materials. thepharmajournal.com Future research into this compound could explore its potential as a building block for:
Organic Electronics: Certain oxazole derivatives are used in semiconductor devices and as electrophotographic photoreceptors. thepharmajournal.com
Non-linear Optical (NLO) Materials: The electronic structure of the oxazole ring can contribute to NLO properties, which are valuable for applications in telecommunications and optical computing. thepharmajournal.com
Functional Polymers: The related oxazoline (B21484) ring undergoes cationic ring-opening polymerization to form poly(2-oxazoline)s (PAOx), a class of polymers with significant potential in biomedical applications due to their biocompatibility and tunable properties. cuni.cz The acetic acid group on this compound could serve as an initiation or functionalization point for creating novel polymer architectures.
Fluorescent Probes and Dyes: The synthesis of star-shaped molecules containing oxazole cores has been explored for their unique photophysical properties, suggesting applications as fluorescent materials. nih.govaip.org
Table 3: Potential Applications of Oxazole Derivatives in Materials Science
| Application Area | Description | Relevant Properties |
|---|---|---|
| Organic Semiconductors | Use in electronic components like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). | Charge transport capabilities, photophysical activity. thepharmajournal.com |
| Photoreceptors | Materials used in devices like laser printers and copiers that convert light into an electrical signal. | Electrophotographic and photochemical properties. thepharmajournal.com |
| Functional Polymers | Building blocks for polymers with specific functions, such as in drug delivery or as biomaterials. | Can be polymerized (as oxazolines) or used as functional side-chains. thepharmajournal.comcuni.cz |
| Fluorescent Molecules | Development of dyes or probes for imaging or sensing applications. | Unique photophysical properties, potential for high quantum yields. nih.govaip.org |
Design of Targeted Delivery Systems for Research Compounds (purely theoretical/research concept)
In a research context, understanding a compound's precise effect at a specific biological site is paramount. Targeted delivery systems offer a theoretical framework for delivering a research compound like this compound to a specific cell type or tissue in an experimental model, thereby minimizing off-target effects and allowing for a clearer interpretation of its biological activity.
The acetic acid moiety of the compound provides a versatile chemical handle for conjugation to various delivery platforms:
Nanoparticle Conjugation: The compound could be attached to the surface of gold nanorods (AuNRs) or other nanoparticles. acs.org This approach could be used in research to study the compound's effect in combination with other modalities, such as photothermal therapy (PTT), where the nanoparticles generate heat upon laser irradiation. acs.org
Polymer-Drug Conjugates: The compound could be linked to a biocompatible polymer like poly(2-oxazoline) (PAOx). cuni.cz Such conjugates can be designed to self-assemble into micelles or other nanostructures, potentially altering the compound's solubility and biodistribution in a research setting. cuni.cz
These theoretical delivery systems are not for therapeutic use but are conceived as advanced research tools to study the compound's mechanism of action with greater precision in complex biological systems.
Interdisciplinary Research Collaborations to Advance Oxazole Chemistry and Biology
Fully realizing the potential of this compound requires a deeply collaborative, interdisciplinary approach. The complexity of moving from a simple chemical entity to a well-understood research tool or a functional material necessitates the integration of expertise from multiple scientific fields.
Key collaborations would include:
Synthetic and Medicinal Chemists: To design and execute novel, sustainable synthetic routes (8.1) and create libraries of derivatives for screening (8.3). researchgate.netnanomaterchem.com
Pharmacologists and Biologists: To perform HTS, identify biological hits, and elucidate the mechanisms of action and targeted pathways (8.2). nih.govnih.gov
Computational Chemists: To perform molecular docking studies to predict how derivatives might bind to biological targets and to guide the rational design of more potent and selective compounds. mdpi.comsemanticscholar.org
Materials Scientists and Polymer Chemists: To explore the non-biological potential of the oxazole scaffold in functional materials and polymers (8.4). thepharmajournal.comcuni.cz
Bioengineers and Pharmaceutical Scientists: To conceptualize and develop novel targeted delivery systems for advanced in-vitro and in-vivo research models (8.5). cuni.czacs.org
Through such synergistic partnerships, the scientific community can systematically explore the chemical, biological, and material properties of this compound, unlocking its full potential and paving the way for future innovations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions. For example, oxazole derivatives can be synthesized via acid-catalyzed cyclization of precursors like amino alcohols with glyoxal derivatives. Reaction conditions (e.g., temperature, pH) are critical for optimizing yield and purity. Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, as demonstrated in analogous oxazole syntheses .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS) : Collision cross-section (CCS) values, such as those predicted for its potassium salt ([M+H]+ CCS: 126.3 Ų), aid in identifying ionization behavior .
- Infrared Spectroscopy (IR) : To detect functional groups like carboxylic acid (-COOH) and oxazole rings.
Q. What biological activities have been reported for structurally similar oxazole derivatives?
- Methodological Answer : Oxazole derivatives exhibit antimicrobial and anticancer activities. For example, the 2-phenyl-substituted analog shows activity via hydrogen bonding and π-π interactions with biological targets. Screening should involve in vitro assays (e.g., bacterial growth inhibition) and molecular docking to assess binding affinities .
Advanced Research Questions
Q. How can computational methods like DFT optimize the electronic property analysis of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. Exact exchange terms improve accuracy for thermochemical properties, as shown in analogous studies . Software like Gaussian or ORCA is recommended for such simulations.
Q. What strategies improve yield and purity during the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Continuous-Flow Synthesis : Reduces reaction time and improves reproducibility, as demonstrated in triazole acetic acid derivatives .
- Purification : Recrystallization from ethanol or acetone-water mixtures enhances purity .
Q. How does the substitution pattern on the oxazole ring influence bioactivity?
- Methodological Answer : Substituents at the 5-position (e.g., methyl groups) enhance metabolic stability and hydrophobic interactions. Comparative SAR studies of analogs (e.g., 2-phenyl vs. 4-cyclopropyl derivatives) reveal that electron-donating groups improve antimicrobial efficacy, while bulkier groups may hinder target binding .
Key Considerations for Researchers
- Contradictions/Uncertainties : While computational CCS predictions are robust, experimental validation via ion mobility spectrometry is recommended .
- Advanced Applications : Explore the compound’s potential as a ligand in metal-organic frameworks (MOFs) or as a pharmacophore in drug design, leveraging its heterocyclic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
